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Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation,

which has emerged as a promising therapeutic avenue in cancer research.[1] Organoids,

three-dimensional self-organizing structures derived from stem cells, offer a physiologically

relevant in vitro model system for studying disease and drug responses.[2][3] This document

provides detailed application notes and protocols for utilizing delavinone, a novel small

molecule, to induce ferroptosis in colorectal cancer (CRC) organoids. Delavinone has been

identified as a potent inducer of ferroptosis in CRC cells by targeting the PKCδ/Nrf2/GPX4

signaling axis.[1] These protocols are intended to guide researchers in the application of

delavinone as a tool to investigate ferroptosis and to evaluate its therapeutic potential in a

patient-relevant organoid model system.

Mechanism of Action: Delavinone-Induced
Ferroptosis
Delavinone initiates ferroptosis in colorectal cancer cells through a well-defined signaling

cascade. It acts as an inhibitor of Protein Kinase C delta (PKCδ).[1] This inhibition prevents the

phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the

antioxidant response. The lack of phosphorylation impedes the nuclear translocation of Nrf2,

leading to a downstream reduction in the expression of genes responsible for glutathione

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8257806?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/39551424/
https://www.researchgate.net/publication/350493995_Regulation_of_Nrf2_by_phosphorylation_Consequences_for_biological_function_and_therapeutic_implications
https://www.researchgate.net/publication/370842694_Targeting_Ferroptosis_in_Cancer_by_Natural_Products_An_Updated_Review
https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39551424/
https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39551424/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(GSH) synthesis. The depletion of GSH, a critical antioxidant, compromises the function of

Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The inactivation

of GPX4 results in the accumulation of lipid reactive oxygen species (ROS), leading to

oxidative stress, lipid peroxidation, and ultimately, ferroptotic cell death.
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Delavinone's mechanism of inducing ferroptosis.

Data Presentation
The following tables summarize representative quantitative data on the effects of delavinone
on colorectal cancer cells. Note: These are example values. Researchers should consult the

primary literature for specific experimental data.

Table 1: In Vitro Efficacy of Delavinone in Colorectal Cancer Cell Lines

Cell Line IC50 (µM) after 48h

HCT116 Value

HT-29 Value

SW480 Value

(Data represents the concentration of delavinone required to inhibit cell growth by 50%)

Table 2: Effect of Delavinone on Key Ferroptosis Markers
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Marker Treatment Group Fold Change vs. Control

Lipid ROS Delavinone (IC50) Increase

Malondialdehyde (MDA) Delavinone (IC50) Increase

Glutathione (GSH) Delavinone (IC50) Decrease

p-Nrf2 (S40) Delavinone (IC50) Decrease

GPX4 Protein Delavinone (IC50) Decrease

(Fold changes are representative and should be determined experimentally)

Experimental Protocols
The following protocols are generalized procedures for inducing and analyzing ferroptosis in

colorectal cancer organoids using delavinone. It is recommended to optimize these protocols

for specific organoid lines and laboratory conditions.

Preparation

Treatment

Analysis

1. Culture CRC Organoids

3. Treat Organoids with Delavinone

2. Prepare Delavinone Stock

4a. Viability Assay 4b. Lipid ROS Assay 4c. Biochemical Assays
(MDA, GSH) 4d. Western Blot 4e. PKCδ Kinase Assay
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Experimental workflow for studying delavinone in organoids.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://www.benchchem.com/product/b8257806?utm_src=pdf-body-img
https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Culture of Human Colorectal Cancer (CRC)
Organoids
This protocol outlines the general steps for establishing and maintaining CRC organoids from

patient-derived tissues.

Materials:

Fresh CRC tumor tissue

Basement Membrane Extract (BME), growth factor reduced

Advanced DMEM/F12 medium

Human Epidermal Growth Factor (EGF)

Noggin

R-spondin-1

N-acetylcysteine

B27 supplement

Primocin

Gentle cell dissociation reagent

Phosphate-buffered saline (PBS)

Procedure:

Tissue Digestion: Mechanically mince the fresh tumor tissue and digest using a gentle cell

dissociation reagent to obtain a single-cell suspension.

Embedding in BME: Resuspend the cell pellet in BME on ice. Plate droplets of the BME-cell

suspension into a pre-warmed 24-well plate.
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Polymerization and Culture: Allow the BME to solidify at 37°C for 15-20 minutes. Add

complete organoid culture medium.

Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days

by disrupting the BME domes, mechanically dissociating the organoids, and re-plating in

fresh BME.

Protocol 2: Delavinone Treatment of CRC Organoids
Materials:

Cultured CRC organoids in 24-well plates

Delavinone

Dimethyl sulfoxide (DMSO)

Organoid culture medium

Procedure:

Stock Solution: Prepare a 10 mM stock solution of delavinone in DMSO. Store at -20°C.

Working Solutions: On the day of the experiment, dilute the delavinone stock solution in

organoid culture medium to the desired final concentrations. Include a vehicle control

(DMSO-containing medium).

Treatment: Remove the existing medium from the organoid cultures and replace it with the

medium containing delavinone or vehicle control.

Incubation: Incubate the organoids for the desired time points (e.g., 24, 48, 72 hours) at

37°C and 5% CO2.

Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)
Materials:

Delavinone-treated organoids in a 96-well plate
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CellTiter-Glo® 3D Cell Viability Assay kit

Procedure:

Equilibrate the 96-well plate and CellTiter-Glo® 3D reagent to room temperature.

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each

well.

Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent

signal.

Measure luminescence using a plate reader.

Protocol 4: Lipid ROS Measurement (C11-BODIPY
581/591)
Materials:

Delavinone-treated organoids

C11-BODIPY 581/591 fluorescent probe

Hank's Balanced Salt Solution (HBSS)

Hoechst 33342 (for nuclear staining)

Fluorescence microscope or flow cytometer

Procedure:

Organoid Dissociation: Dissociate the treated organoids into single cells or small clusters

using a gentle cell dissociation reagent.

Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in HBSS for 30 minutes at

37°C, protected from light.
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Washing: Wash the cells twice with HBSS.

Analysis:

Microscopy: Image the cells using appropriate filter sets for the oxidized (green

fluorescence) and reduced (red fluorescence) forms of the probe.

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the shift in

fluorescence.

Protocol 5: Malondialdehyde (MDA) Assay
Materials:

Delavinone-treated organoids

MDA assay kit (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay)

Lysis buffer

Procedure:

Organoid Lysis: Harvest and lyse the treated organoids according to the manufacturer's

protocol.

Assay: Perform the TBARS assay on the organoid lysates as per the kit instructions. This

typically involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions

to form a colored product.

Measurement: Measure the absorbance or fluorescence of the reaction product using a plate

reader.

Quantification: Determine the MDA concentration based on a standard curve.

Protocol 6: Glutathione (GSH) Assay
Materials:

Delavinone-treated organoids
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GSH assay kit

Deproteinization solution

Procedure:

Sample Preparation: Harvest the organoids and deproteinize the samples according to the

kit's protocol to prevent interference from proteins.

Assay: Perform the GSH assay on the prepared samples. This often involves an enzymatic

recycling method where GSH is oxidized and then recycled back to its reduced form, leading

to a colorimetric or fluorometric signal.

Measurement: Read the absorbance or fluorescence using a plate reader.

Quantification: Calculate the GSH concentration from a standard curve.

Protocol 7: Western Blotting
Materials:

Delavinone-treated organoids

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-p-Nrf2, anti-Nrf2, anti-GPX4, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Protein Extraction: Lyse the organoids in RIPA buffer and determine the protein

concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies

overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 8: PKCδ Kinase Activity Assay
Materials:

Delavinone-treated organoids

PKC Kinase Activity Assay Kit

Lysis buffer provided in the kit

Procedure:

Lysate Preparation: Prepare lysates from treated organoids using the specific lysis buffer

from the assay kit.

Kinase Reaction: Perform the kinase reaction according to the manufacturer's instructions.

This typically involves incubating the organoid lysate with a PKCδ-specific substrate and

ATP.

Detection: The assay will generate a colorimetric, fluorometric, or luminescent signal

proportional to the amount of phosphorylated substrate.

Measurement: Read the signal using a plate reader.

Analysis: Compare the PKCδ activity in delavinone-treated samples to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://www.benchchem.com/product/b8257806?utm_src=pdf-body
https://www.benchchem.com/product/b8257806?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Delavinone elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting
PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Delavinone for
Inducing Ferroptosis in Organoids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8257806#delavinone-for-inducing-ferroptosis-in-
organoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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